1-Methyl-1H-indole-3,5,6-triol
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Overview
Description
1-Methyl-1H-indole-3,5,6-triol is an organic compound belonging to the class of n-alkylindoles. It is characterized by an indole moiety with a methyl group at the 1-position and hydroxyl groups at the 3, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-3,5,6-triol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This method yields the corresponding tricyclic indole, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-3,5,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-3,5,6-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a model compound for understanding indole metabolism.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-3,5,6-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, influencing cellular processes. It may act on specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methylindole: Lacks the hydroxyl groups, making it less reactive in redox reactions.
3,5,6-Trihydroxyindole: Lacks the methyl group, affecting its solubility and reactivity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.
Uniqueness: 1-Methyl-1H-indole-3,5,6-triol is unique due to the presence of both a methyl group and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dihydroxy-1-methyl-2H-indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,11-12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBSLWYVVQVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=CC(=C(C=C21)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214406 |
Source
|
Record name | Adrenolutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-75-1 |
Source
|
Record name | Adrenolutin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrenolutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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